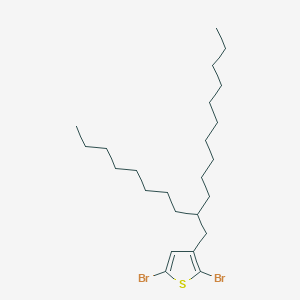

2,5-Dibromo-3-(2-octyldodecyl)thiophene

Description

2,5-Dibromo-3-(2-octyldodecyl)thiophene is a brominated thiophene derivative featuring a branched 2-octyldodecyl alkyl chain at the 3-position of the aromatic ring. This compound serves as a critical monomer in synthesizing conjugated polymers for organic electronic applications, such as organic photovoltaics (OPVs) and thin-film transistors (OTFTs) . The bromine atoms at the 2- and 5-positions enable cross-coupling reactions (e.g., Grignard metathesis or Stille coupling) to form regioregular polymers. The bulky 2-octyldodecyl substituent (a C20 branched alkyl chain) enhances solubility in organic solvents, facilitating solution-processable device fabrication while balancing crystallinity and charge transport properties .

Propriétés

Formule moléculaire |

C24H42Br2S |

|---|---|

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

2,5-dibromo-3-(2-octyldodecyl)thiophene |

InChI |

InChI=1S/C24H42Br2S/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-22-20-23(25)27-24(22)26/h20-21H,3-19H2,1-2H3 |

Clé InChI |

VYDZJTZWGOMZGZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Thiophene Core

- Starting from 3-bromothiophene or related thiophene derivatives, the introduction of the 2-octyldodecyl side chain at the 3-position is achieved via cobalt(II)-catalyzed alkylation using 2-iodooctyldodecane as the alkylating agent. This step yields 3-(2-octyldodecyl)thiophene intermediates, which are typically colorless oils.

Bromination at 2 and 5 Positions

- The dibromination of the alkylated thiophene at the 2 and 5 positions is commonly performed using N-bromosuccinimide (NBS) in solvents such as N,N-dimethylformamide (DMF) at room temperature under dark conditions to prevent side reactions. This selective bromination yields the target 2,5-dibromo-3-(2-octyldodecyl)thiophene with good yields (around 65%).

Stannylation for Cross-Coupling

- The α-position stannylation of the alkylated thiophene intermediate is carried out by treatment with n-butyllithium at low temperatures (−78 °C) followed by quenching with tributyltin chloride. This produces tributyl(6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)stannane, which is a key organotin reagent for subsequent Stille coupling reactions.

Stille Cross-Coupling Reaction

- The Stille coupling reaction is the predominant method for the construction of the dibromo-substituted thiophene derivatives and related polymers. It involves the palladium-catalyzed cross-coupling between the stannylated thiophene intermediate and aryl or heteroaryl bromides. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) and the reaction is conducted in anhydrous toluene or DMF at elevated temperatures (around 100 °C) for extended periods (16 hours or more).

Purification Techniques

- After the reaction, the crude products are purified by silica gel column chromatography using hexane or other non-polar solvents as eluents. Further purification of polymers is achieved by Soxhlet extraction with solvents such as methanol, acetone, and hexane, followed by reprecipitation from chloroform into methanol.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | 3-bromothiophene + 2-iodooctyldodecane, Co(II) cat. | ~52 | Produces 3-(2-octyldodecyl)thiophene as colorless oil |

| Stannylation | n-BuLi (−78 °C), tributyltin chloride | Not purified | Intermediate used directly in coupling |

| Bromination | NBS, DMF, room temp, dark | ~65 | Selective dibromination at 2,5-positions |

| Stille Coupling | Pd(PPh3)4, toluene/DMF, 100 °C, 16 h | Variable | Used to couple stannylated thiophene with aryl bromides for polymer or monomer synthesis |

| Purification | Silica gel chromatography, Soxhlet extraction | - | Essential for removing catalyst residues and byproducts |

The alkylation step is critical for introducing the long branched alkyl chain, which improves solubility and processability of the final compound and its polymers.

Stannylation and subsequent Stille coupling reactions are highly efficient for forming carbon-carbon bonds in the thiophene system, enabling the synthesis of complex conjugated polymers with controlled molecular weights and polydispersity indices.

Bromination with NBS is favored for its selectivity and mild conditions, avoiding over-bromination or degradation of the alkyl side chain.

The cobalt(II)-catalyzed alkylation likely proceeds via a radical or organometallic intermediate facilitating the substitution at the 3-position of thiophene.

Bromination with NBS involves electrophilic aromatic substitution, where bromonium ions selectively attack the 2 and 5 positions due to the directing effects of the sulfur atom and the alkyl substituent.

Stannylation involves lithiation at the α-position of the thiophene ring, followed by nucleophilic substitution with tributyltin chloride to form the organotin intermediate.

The Stille coupling mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the organotin reagent, and reductive elimination to form the new C–C bond.

The preparation of this compound is a multi-step process involving:

Cobalt(II)-catalyzed alkylation to install the branched alkyl chain

Selective dibromination with N-bromosuccinimide under mild conditions

α-Stannylation to generate organotin intermediates

Palladium-catalyzed Stille cross-coupling reactions for final functionalization or polymer formation

This methodology provides a reliable and scalable route to this important thiophene derivative, enabling its use in advanced organic electronic materials.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dibromo-3-(2-octyldodecyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Kumada coupling.

Polymerization: The compound can undergo polymerization reactions to form polythiophenes, which are valuable in electronic applications.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Stille Coupling: Involves the use of organotin reagents and palladium catalysts.

Kumada Coupling: Employs Grignard reagents and nickel catalysts.

Major Products

The major products formed from these reactions include various substituted thiophenes and polythiophenes, which exhibit enhanced electronic and optical properties .

Applications De Recherche Scientifique

Scientific Research Applications

2,5-Dibromo-3-(2-octyldodecyl)thiophene is used in the synthesis of terthiophenes via Suzuki cross-coupling reactions . In this process, a palladium complex catalyzes the formation of a carbon-carbon bond between a 2,5-dibromo- or 2,5-diiodothiophene and a thiophene boronic acid or boronate ester . The Suzuki reaction is favored for synthesizing terthiophene derivatives due to its high yield and compatibility with functional groups on both the thiophene halide and thiophene boronate .

Use in Organic Photovoltaics

This compound is a crucial component in creating novel conjugated polymers . These polymers are designed for use as electron donor materials in organic photovoltaics .

Synthesis of Conjugated Polymers

- PT-ODTTBT and PTT-ODTTBT Polymers like PT-ODTTBT and PTT-ODTTBT, incorporating benzothiadiazole and thiophene or thieno[3,2-b]thiophene, are synthesized using this compound . These polymers are synthesized through Stille polymerization . The resulting materials are then used in inverted OPV devices with a structure of ITO/ZnO/polymer:PC71BM/MoO3/Ag .

- Performance of PTT-ODTTBT The PTT-ODTTBT:PC71BM structure has shown high organic photovoltaic (OPV) device performance, achieving a power conversion efficiency (PCE) of 7.05% . This is accompanied by a short-circuit current () of 13.96 mA/cm² and a fill factor (FF) of 66.94% .

Enhancing Molecular Crystallinity and Hole Mobility

The incorporation of thieno[3,2-b]thiophene in the polymer backbone enhances molecular crystallinity and hole mobility in organic photovoltaics .

Case Studies

- GIWAXS Analysis GIWAXS analysis reveals that both neat and blend films of PTT-ODTTBT exhibit well-organized lamellar stacking, which results in higher charge carrier mobility compared to PT-ODTTBT .

- Device Performance The PTT-ODTTBT:PC71BM-based OPV device demonstrates a higher PCE of 7.05%, along with improved short-circuit current and fill factor, compared to the PT-ODTTBT:PC71BM-based device . This enhancement is attributed to the high crystallinity, preferential face-on orientation, and the formation of a bicontinuous interpenetrating network in the PTT-ODTTBT:PC71BM film .

Other Thiophene Derivatives

- Dithienogermolodithiophene Copolymers Copolymers of dithienogermolodithiophene with N-octylthienopyrrolodione (TPD) have shown promising solar cell performance, achieving a device PCE of 7.2% without processing additives . These copolymers are created by bridging linked thieno[3,2-b]thiophene units with a dialkylgermanium group .

Mécanisme D'action

The mechanism of action of 2,5-dibromo-3-(2-octyldodecyl)thiophene in electronic applications involves the formation of conjugated systems through polymerization. The presence of bromine atoms facilitates the formation of cross-linked networks, enhancing the material’s conductivity and stability. The long alkyl chain at the 3 position provides solubility and processability, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 2,5-Dibromo-3-Substituted Thiophenes

Substituent Effects on Material Performance

(a) Solubility and Processability

- Branched alkyl chains (2-octyldodecyl) : The bulky C20 chain disrupts intermolecular π-π stacking, significantly improving solubility in toluene, chloroform, and THF compared to linear analogs. This property is critical for solution processing of large-area devices .

- Fluorinated chains (D3SFT): The nonafluoroheptyl group introduces hydrophobicity and enhances solubility in fluorinated solvents, enabling orthogonal processing in block copolymer systems .

- Linear alkyl chains (D3HT) : Shorter chains like hexyl balance solubility with sufficient crystallinity for charge transport in P3HT-based solar cells (PCE ~3–5%) .

(b) Electronic and Optoelectronic Properties

- Branched vs. linear alkyls : Linear chains (e.g., D3HT) promote tighter π-stacking, yielding higher hole mobility (10<sup>−3</sup>–10<sup>−2</sup> cm<sup>2</sup>/V·s) but lower solubility. Branched analogs like 2-octyldodecyl reduce crystallinity, lowering mobility but enabling uniform thin-film formation .

- Fluorinated substituents (D3SFT) : The electron-withdrawing -CF2 groups lower the LUMO level, facilitating electron transport. Block copolymers of D3SFT and D3HT exhibit phase-separated domains, enhancing ambipolar charge transport in OTFTs .

(c) Thermal Stability

- Fluorinated derivatives (D3SFT) show superior thermal stability (decomposition temperature >300°C) due to strong C–F bonds, whereas alkyl-substituted analogs degrade at ~200–250°C .

Reactivity in Polymerization

- GRIM Polymerization : D3HT and D3SFT polymerize efficiently via Grignard metathesis (GRIM) to form regioregular poly(3-alkylthiophenes). The reactivity of brominated thiophenes is influenced by substituent electronic effects—electron-withdrawing groups (e.g., -CF9) slightly retard polymerization compared to electron-donating alkyl chains .

- Stille Coupling : Brominated thiophenes with bulky substituents require optimized catalysts (e.g., Pd(PPh3)4) and prolonged reaction times due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.